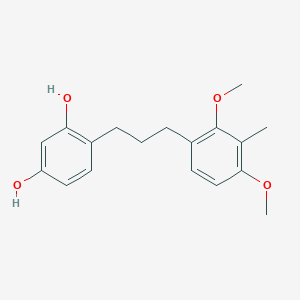

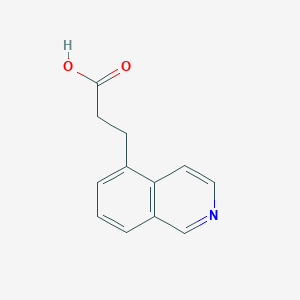

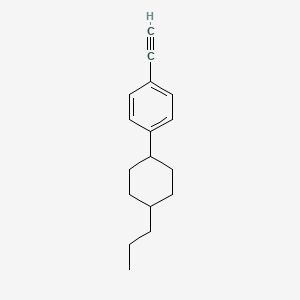

1-Ethynyl-4-(4-propylcyclohexyl)benzene

Overview

Description

Synthesis Analysis

The synthesis of ethynyl-substituted benzene derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of multiferrocenyl-functionalized cyclic systems, as described in paper , involves Sonogashira C,C cross-coupling and Negishi C,C cross-coupling reactions. These methods could potentially be adapted for the synthesis of 1-Ethynyl-4-(4-propylcyclohexyl)benzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of ethynyl-substituted benzene derivatives is characterized by the presence of an ethynyl group attached to a benzene ring, which can significantly influence the electronic and steric properties of the molecule. For example, the structure of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene, as reported in paper , shows a quasi-planar configuration, which is a common feature in such compounds due to conjugation. This planarity can affect the molecule's reactivity and interaction with other chemical species.

Chemical Reactions Analysis

Ethynyl-substituted benzene derivatives can participate in various chemical reactions, including cycloadditions, as seen in the generation of polycyclic 1,4-benzoquinones through Diels-Alder reactions in paper . Additionally, the Cadiot-Chodkiewicz coupling mentioned in paper is another reaction that could be relevant for the synthesis of macrocyclic structures involving ethynyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethynyl-substituted benzene derivatives are influenced by their molecular structure. For instance, the photophysical properties of 1,4-bis(phenylethynyl)benzene, as discussed in paper , show that the molecule does not aggregate in cyclohexane solution and exhibits inhomogeneous fluorescence behavior in highly viscous, low-temperature glasses. The mesomorphic behavior of tetrasubstituted benzenes with ethynyl substituents, as described in paper10, indicates that the rigidity of the alkynyl group affects the transition temperatures and mesophase morphology of these compounds.

Scientific Research Applications

Polymerization and Mesomorphic Behavior

Polymerization Reactions : 1-Ethynyl-4-(4-propylcyclohexyl)benzene has been used in polymerization reactions. For instance, derivatives of this compound display mesomorphic behavior, which is significant in the study of phase transitions and stability of mesophases in liquid crystal technology (Pugh & Percec, 1990).

Liquid Crystal Research : Research into liquid crystals has involved compounds like 1-Ethynyl-4-(4-propylcyclohexyl)benzene. These studies focus on understanding the mesophase morphology, transition temperatures, and molecular interactions in such systems, which are crucial for the development of liquid crystal displays and other optoelectronic devices (Norbert et al., 1997).

Synthesis and Structural Analysis

Coordination Polymers : This compound is used in the synthesis of various coordination frameworks, exhibiting diverse structural motifs. These studies contribute to the understanding of molecular architecture and are vital in the field of material science for applications such as molecular sensors and catalysts (Zaman et al., 2005).

Organometallic Sensing : In organometallic chemistry, derivatives of 1-Ethynyl-4-(4-propylcyclohexyl)benzene have been used to create sensors for specific substances like picric acid. These applications are significant in the detection of explosives and hazardous materials (Samanta & Mukherjee, 2013).

Astrochemistry and Interstellar Medium

- Formation of Benzene in Space : Studies involving the ethynyl radical, a component of 1-Ethynyl-4-(4-propylcyclohexyl)benzene, have provided insights into the formation of benzene in the interstellar medium. This research is fundamental to our understanding of astrochemical processes and the evolution of complex organic molecules in space (Jones et al., 2010).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

1-ethynyl-4-(4-propylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h2,6-7,10-11,15,17H,3,5,8-9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUVLSYQSNGSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937402, DTXSID801255042 | |

| Record name | 1-Ethynyl-4-(4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801255042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167858-58-4, 88074-73-1 | |

| Record name | 1-Ethynyl-4-(4-propylcyclohexyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167858-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynyl-4-(4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801255042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.